2-(Pyridin-2-yl)cyclopentan-1-one
Overview
Description
2-(Pyridin-2-yl)cyclopentan-1-one is a heterocyclic compound with the molecular formula C10H11NO. It features a cyclopentanone ring fused to a pyridine ring, making it a versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-2-yl)cyclopentan-1-one involves the oxidation of pyridin-2-yl-methanes using copper catalysis. This method employs water as the oxygen source under mild conditions, resulting in moderate to good yields . Another approach involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds and nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)cyclopentan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-(Pyridin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Computational studies have shown that the reaction mechanisms often involve the formation of intermediate complexes, which then undergo rearrangement to yield the final products .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
Pyridin-2-yl-methanones: Used as pharmaceutical intermediates.
Pyridin-2-yl ureas: Employed in the synthesis of various heterocyclic compounds.
Uniqueness
2-(Pyridin-2-yl)cyclopentan-1-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-pyridin-2-ylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFQABYDNWRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371938 | |
Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28885-25-8 | |
Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-yl)cyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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